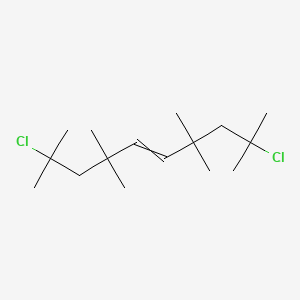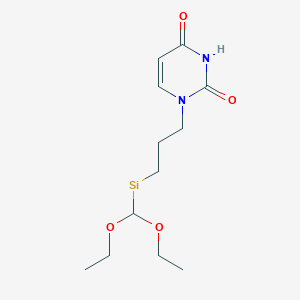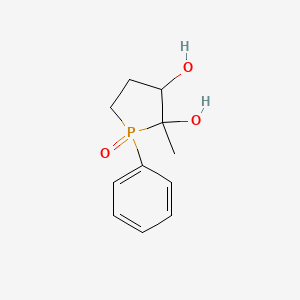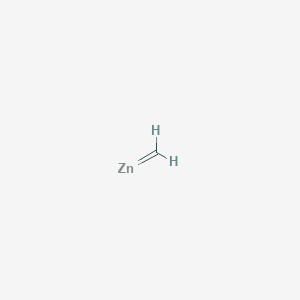
Methylidenezinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylidenezinc, also known as zinc methylene, is an organozinc compound with the chemical formula CH₂Zn. It is a highly reactive species that plays a crucial role in various organic synthesis reactions. This compound is typically used as a reagent in organic chemistry due to its ability to transfer methylene groups to other molecules, facilitating the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
Methylidenezinc can be synthesized through several methods. One common approach involves the reaction of diiodomethane (CH₂I₂) with zinc dust in the presence of a catalyst such as copper(I) chloride (CuCl). The reaction is typically carried out in an inert atmosphere to prevent oxidation of the zinc:
CH2I2+Zn→CH2ZnI+I
Another method involves the reaction of methylene iodide with zinc in the presence of a lead catalyst. This method is known for producing high yields of this compound:
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The reactions are carried out in specialized reactors designed to handle the highly reactive nature of the compound. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Methylidenezinc undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and formaldehyde.
Reduction: It can reduce certain organic compounds, such as aldehydes and ketones, to their corresponding alcohols.
Substitution: this compound can participate in substitution reactions, where the methylene group is transferred to another molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reactions often involve halogenated compounds and are carried out under inert conditions to prevent unwanted side reactions.
Major Products Formed
Oxidation: Zinc oxide (ZnO) and formaldehyde (CH₂O).
Reduction: Alcohols (R-CH₂OH).
Substitution: Various methylene-substituted organic compounds.
科学研究应用
Methylidenezinc has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to form carbon-carbon bonds, facilitating the creation of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound compounds in drug development and delivery systems.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of methylidenezinc involves the transfer of the methylene group to other molecules. This process typically occurs through a nucleophilic attack on an electrophilic center, resulting in the formation of a new carbon-carbon bond. The reactivity of this compound is influenced by the presence of ligands and the coordination environment around the zinc atom.
相似化合物的比较
Methylidenezinc can be compared with other organozinc compounds, such as diethylzinc (C₂H₅)₂Zn and dimethylzinc (CH₃)₂Zn. While all these compounds are used in organic synthesis, this compound is unique due to its ability to transfer methylene groups specifically. This makes it particularly valuable in reactions requiring the formation of new carbon-carbon bonds.
Similar Compounds
Diethylzinc (C₂H₅)₂Zn: Used in the synthesis of alcohols and other organic compounds.
Dimethylzinc (CH₃)₂Zn: Used in the preparation of organozinc reagents and as a catalyst in polymerization reactions.
This compound stands out due to its specific reactivity and versatility in organic synthesis, making it a valuable tool for chemists in various fields.
属性
CAS 编号 |
115410-77-0 |
|---|---|
分子式 |
CH2Zn |
分子量 |
79.4 g/mol |
IUPAC 名称 |
methylidenezinc |
InChI |
InChI=1S/CH2.Zn/h1H2; |
InChI 键 |
SNESWYIMTAYTPV-UHFFFAOYSA-N |
规范 SMILES |
C=[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



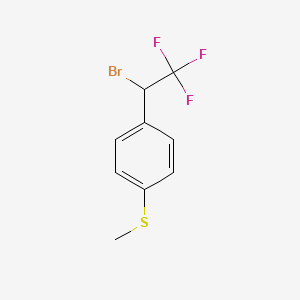

![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
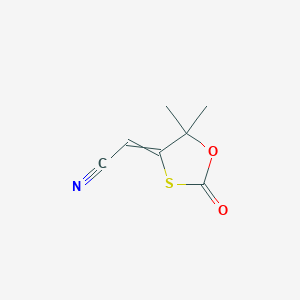


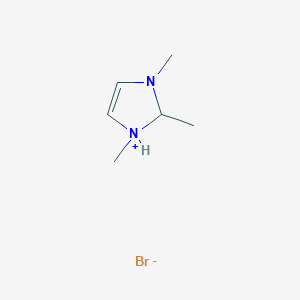
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)
![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
